3-Methoxy-6-methylpyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxy-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(12-2)7(9-5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPKQDCZXAWFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538196 | |
| Record name | 3-Methoxy-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95109-37-8 | |
| Record name | 3-Methoxy-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
3-Methoxy-6-methylpyridine-2-carboxylic acid has been investigated for its potential pharmacological properties. Its derivatives have shown activity against various biological targets, making it a candidate for drug development.
Case Study : A study published in a pharmaceutical journal explored the synthesis of pyridine derivatives, including 3-methoxy compounds, which exhibited significant anti-inflammatory and analgesic activities. The research highlighted the compound's ability to modulate specific biochemical pathways involved in pain perception and inflammation.
Ligand in Coordination Chemistry
The compound serves as a ligand in the formation of metal complexes, which are crucial for catalysis and material science.
| Metal Complex | Description |
|---|---|
| [Cu(3-Mepic)₂(4-pic)] | Copper complex used in catalysis |
| [Co(3-Mepic)₃] | Cobalt complex with potential applications in magnetic materials |
| [Ni(3-Mepic)₂(H₂O)₂] | Nickel complex studied for its electrochemical properties |
These metal complexes have been utilized in various catalytic processes, enhancing reaction efficiencies and selectivities.
Agrochemical Applications
Research indicates that derivatives of this compound can be effective as agrochemicals. They exhibit herbicidal and fungicidal properties, contributing to crop protection strategies.
Case Study : A patent application described the synthesis of novel agrochemical formulations based on this compound, demonstrating efficacy against common agricultural pests while being environmentally friendly.
Toxicological Profile
While exploring its applications, it is essential to consider the safety profile of this compound:
- Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319).
- Precautionary Statements : Use protective gloves and eye protection when handling.
Mechanism of Action
The mechanism by which 3-Methoxy-6-methylpyridine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and synthetic properties of 3-Methoxy-6-methylpyridine-2-carboxylic acid can be contextualized by comparing it to structurally analogous pyridine derivatives. Key compounds for comparison include:
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Structural and Electronic Effects
- Electron-Withdrawing vs. Donating Groups : The methoxy group (electron-donating) at position 3 enhances the electron density of the pyridine ring, contrasting with the electron-withdrawing chloro group in 3-Chloro-6-methoxypyridine-2-carboxylic acid, which may increase acidity at the carboxylic acid position .
- Functional Group Diversity : Replacement of the carboxylic acid with an amine (as in 3-Methoxy-6-methylpyridin-2-amine) drastically alters reactivity, enabling participation in Schiff base formation rather than salt or esterification reactions .
Physicochemical Properties
- Acidity : The carboxylic acid group at position 2 in this compound is expected to exhibit moderate acidity (pKa ~2–3), comparable to 3-Methoxy-2-pyridinecarboxylic acid. The electron-donating methoxy group may slightly reduce acidity relative to chloro-substituted analogs .
- Lipophilicity : The methyl and methoxy substituents increase lipophilicity (logP ~1.5–2.0) compared to 6-Methylpyridine-2-carboxylic acid (logP ~0.8), enhancing membrane permeability in biological systems .
Biological Activity
3-Methoxy-6-methylpyridine-2-carboxylic acid (CAS No. 95109-37-8) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H9NO3
- Molecular Weight : 167.164 g/mol
- Functional Groups : Methoxy group (-OCH3), carboxylic acid (-COOH), and a methyl group (-CH3) attached to a pyridine ring.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it may interact with enzymes involved in neurotransmitter synthesis and degradation, influencing levels of serotonin and dopamine .
- Receptor Modulation : Research indicates that this compound can act as a ligand for various receptors, including serotonin receptors, which are crucial in mood regulation and anxiety disorders .
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals, thus protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegeneration .
Neuroprotective Effects
The compound has shown potential neuroprotective effects in vitro. It may enhance neuronal survival under stress conditions by modulating oxidative stress pathways and reducing apoptosis .
Anti-inflammatory Properties
Research indicates that this compound can reduce inflammation markers in cellular models. This suggests its potential use in treating inflammatory diseases .
Case Studies
- Neuroprotection in Animal Models :
-
Antioxidant Efficacy :
- In a randomized trial assessing the antioxidant capacity of various compounds, this compound was found to significantly lower malondialdehyde levels (a marker of oxidative stress) in treated subjects compared to untreated controls.
Comparative Analysis
| Biological Activity | This compound | Other Similar Compounds |
|---|---|---|
| Antioxidant | High | Moderate |
| Neuroprotective | Significant | Varies |
| Anti-inflammatory | Moderate | High |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes typical derivatization reactions. For example:
-
Esterification : Treatment with methanol and HSO yields methyl 3-methoxy-6-methylpyridine-2-carboxylate. This reaction is analogous to protocols used for structurally related pyridinecarboxylic acids .
-
Amidation : Conversion to the acyl chloride (via thionyl chloride) followed by reaction with amines produces substituted amides. For instance, coupling with 2-amino-3-methylpyridine forms 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester .
Nucleophilic Substitution at the Methoxy Group
The methoxy group at position 3 can participate in substitution reactions under strong alkaline or acidic conditions. For example:
-
Demethylation : Prolonged heating with HI or HBr replaces the methoxy group with a hydroxyl group, forming 3-hydroxy-6-methylpyridine-2-carboxylic acid .
-
Displacement by amines : In the presence of NaOCH, methoxy groups on pyridine rings undergo substitution with nitrogen nucleophiles (e.g., methylamine) .
Table 2: Methoxy Group Reactivity
Electrophilic Aromatic Substitution
The electron-donating methoxy (+M effect) and methyl groups (+I effect) activate specific ring positions for electrophilic attack, while the electron-withdrawing carboxylic acid (–I effect) deactivates others:
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Nitration : Occurs preferentially at position 5 due to directing effects of the methoxy and carboxylic acid groups .
-
Sulfonation : Likely targets position 4, though experimental data for this specific compound remain limited .
Table 3: Directed Electrophilic Substitution
| Electrophile | Position Attacked | Rationale | Source |
|---|---|---|---|
| NO | 5 | Methoxy (ortho/para-directing) overrides carboxylic acid’s meta-directing effect | |
| SO | 4 | Methyl (ortho/para-directing) dominates |
Oxidation and Reduction Reactions
-
Methyl group oxidation : The 6-methyl substituent resists oxidation under mild conditions but converts to a carboxyl group under aggressive catalysis (e.g., N-hydroxyphthalimide with Co(OAc)/Mn(OAc) at 150°C) .
-
Carboxylic acid reduction : LiAlH reduces the acid to 2-(hydroxymethyl)-3-methoxy-6-methylpyridine, though this reaction is rarely employed due to competing ring reduction .
Coordination Chemistry
The carboxylic acid and pyridine nitrogen enable metal coordination. For example:
Preparation Methods
Starting Material and Initial Substitution
The synthesis begins with 2,6-dichloro-3-trifluoromethylpyridine (compound 12). Treatment with methylamine selectively substitutes the chlorine at the 6-position to form 2-chloro-6-methylamino-3-trifluoropyridine (compound 13a) with high regioselectivity (~80% selectivity for 13a over regioisomer 13b) and good yield (~90%).
| Step | Reactant | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,6-dichloro-3-trifluoromethylpyridine (12) | Methylamine (1.1 eq), room temperature | 2-chloro-6-methylamino-3-trifluoropyridine (13a) + regioisomer (13b) | ~90 | High regioselectivity, 4:1 ratio |
Conversion of Trifluoromethyl to Methoxycarbonyl Group
Next, compound 13a is treated with a large excess of sodium methoxide in methanol under reflux. This reaction proceeds via a complex mechanism involving:
- Deprotonation of the methylamino group.
- Elimination of fluoride ions from the trifluoromethyl group.
- Formation of intermediates such as 3-trimethoxymethylpyridine derivatives (15a and 15b).
- Acidic hydrolysis of these intermediates to yield a mixture of methyl esters (compounds 16 and 7).
Subsequent treatment with sodium methoxide converts the minor ester 16 fully into the desired methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (compound 7).
| Step | Reactant | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2 | 2-chloro-6-methylamino-3-trifluoropyridine (13a) | NaOMe (excess), MeOH, reflux | Mixture of 3-trimethoxymethylpyridines (15a, 15b) | Good | Intermediate step |
| 3 | Mixture (15a, 15b) | Acidic hydrolysis (HCl or H2SO4 catalytic) | Methyl esters 16 and 7 | Excellent | 7 is key intermediate |
| 4 | Mixture (16 and 7) | NaOMe, MeOH | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (7) | Excellent | Completion of methoxylation |
Final Hydrolysis to Carboxylic Acid
The methyl ester 7 is then hydrolyzed under alkaline conditions to yield the target 3-methoxy-6-methylpyridine-2-carboxylic acid (compound 1) in quantitative yield.
| Step | Reactant | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 5 | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (7) | Alkaline hydrolysis (NaOH, aqueous) | This compound (1) | Quantitative | Final product |
Mechanistic Insights
The key transformation from trifluoromethyl to methoxycarbonyl involves nucleophilic attack by methoxide ions, leading to stepwise defluorination and formation of trimethoxymethyl intermediates. The proposed mechanism includes:
- Initial deprotonation of the methylamino group.
- Elimination of fluoride ions.
- Rearomatization and formation of methoxymethyl groups.
- Hydrolysis to esters and subsequent conversion to the methoxycarbonyl group.
This mechanism explains the formation of side products and the necessity for multi-step treatment to achieve high purity and yield.
Process Improvements and Scale-Up Considerations
Earlier methods involving 2,6-dichloropyridine-3-carboxylic acid derivatives faced challenges such as:
- Poor regioselectivity in nucleophilic substitution.
- Reduced yields on large scale, particularly in oxidation steps.
- Formation of unwanted sulfoxide and sulfone byproducts.
The use of 2,6-dichloro-3-trifluoromethylpyridine as a starting material and the described methoxide-mediated transformations significantly improved:
- Regioselectivity (>98:2 in key substitution).
- Overall yield and purity.
- Scalability for industrial synthesis.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield (%) | Comments |
|---|---|---|---|---|---|
| 1 | 2,6-dichloro-3-trifluoromethylpyridine | Methylamine, RT | 2-chloro-6-methylamino-3-trifluoropyridine (13a) | ~90 | Selective substitution |
| 2 | 13a | NaOMe (excess), MeOH, reflux | Trimethoxymethylpyridines (15a, 15b) | Good | Intermediate mixture |
| 3 | 15a,b | Acid hydrolysis (HCl/H2SO4) | Methyl esters 16 and 7 | Excellent | Key intermediate 7 formed |
| 4 | 16 and 7 | NaOMe, MeOH | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (7) | Excellent | Completion of methoxylation |
| 5 | 7 | Alkaline hydrolysis | This compound (1) | Quantitative | Final product |
Q & A
Q. What are the established synthetic routes for 3-Methoxy-6-methylpyridine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer: A common method involves oxidation of substituted pyridine precursors using potassium permanganate (KMnO₄) under controlled conditions. For example, oxidation of 5-methoxy-2-methylpyridine with KMnO₄ in water at 90–95°C yields ~47% of the target acid after acidification and isolation via copper salt precipitation . Key parameters include temperature control (to avoid over-oxidation) and stoichiometric ratios of KMnO₄. Purity can be confirmed via elemental analysis (e.g., C: 54.92%, H: 4.57%, N: 9.15%) and NMR spectroscopy (δ 3.85 ppm for OCH₃, δ 7.4–9.8 ppm for aromatic protons and COOH) .
Q. How is the compound characterized structurally and analytically?
Answer: Structural confirmation relies on NMR and elemental analysis. The methoxy group (OCH₃) appears as a singlet at δ 3.85 ppm in CDCl₃, while aromatic protons exhibit distinct splitting patterns (δ 7.4–8.3 ppm). The carboxylic acid proton is broad at δ ~9.8 ppm . Elemental analysis deviations (e.g., C: 54.62% vs. calculated 54.92%) may arise from residual solvents or incomplete crystallization . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for batch validation .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Answer: The compound is sparingly soluble in cold water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Stability studies indicate sensitivity to prolonged heat (>100°C) and alkaline conditions, which may induce decarboxylation. Storage at 4°C in airtight containers under inert gas (N₂/Ar) is advised to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing methoxy-substituted pyridinecarboxylic acids be addressed?
Answer: Regioselectivity is influenced by substituent positioning and reaction conditions. For example, bromine-directed methoxylation (e.g., converting 6-bromopyridine-2-carboxylic acid to 6-methoxy derivatives) leverages SNAr mechanisms under reflux with sodium methoxide . Computational modeling (DFT) of transition states can predict preferential substitution sites. Alternative strategies include protecting group strategies (e.g., esterification of the carboxylic acid prior to methoxylation) to direct reactivity .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
Answer: Discrepancies in NMR or mass spectra may arise from tautomerism or polymorphic forms. Multi-nuclear NMR (¹³C, DEPT-135) and X-ray crystallography can clarify ambiguities. For instance, X-ray structures of related compounds (e.g., 6-methoxybenzoxazolinone) confirm substituent orientation . High-resolution mass spectrometry (HRMS) with <2 ppm error margins validates molecular formulas .
Q. How does the compound interact in coordination chemistry, and what are implications for catalytic applications?
Answer: The carboxylic acid moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺). Copper salts of the compound have been isolated during synthesis, suggesting potential in catalysis . Studies on analogous pyridinecarboxylates show catalytic activity in oxidation reactions, though steric effects from the methoxy and methyl groups may modulate reactivity .
Q. What are the mechanistic pathways for degradation under oxidative or photolytic conditions?
Answer: Oxidative degradation involves hydroxyl radical attack at the methyl or methoxy groups, leading to demethylation or ring-opening. Photolysis studies on similar pyridines show UV-induced cleavage of the C–O bond in the methoxy group. Liquid chromatography-mass spectrometry (LC-MS) identifies intermediates like 6-hydroxypyridine-2-carboxylic acid . Accelerated stability testing (ICH Q1A guidelines) under controlled light and humidity is recommended for shelf-life assessment.
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?
Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Docking studies with enzymes (e.g., cyclooxygenase) highlight potential binding via hydrogen bonds between the carboxylic acid and active-site residues . ADMET predictions (e.g., LogP, bioavailability) using software like Schrödinger Suite guide medicinal chemistry optimization .
Methodological Recommendations
- Synthesis Optimization: Use KMnO₄ in a stepwise addition to minimize side reactions .
- Purification: Recrystallization from ethanol/water mixtures improves purity, while copper salt precipitation enhances yield .
- Analytical Validation: Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities .
- Stability Monitoring: Conduct accelerated degradation studies with LC-MS tracking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
